An In-depth Technical Guide to the Synthesis and Characterization of Diphenylthioxostannane
An In-depth Technical Guide to the Synthesis and Characterization of Diphenylthioxostannane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of diphenylthioxostannane, an organotin compound with applications in organic synthesis. This document details the synthetic pathway, experimental protocols, and in-depth characterization data, presented in a clear and accessible format for researchers, scientists, and professionals in drug development.
Introduction
Diphenylthioxostannane, with the chemical formula C₁₂H₁₀SSn, is an organotin sulfide (B99878) that has garnered interest as a reagent in organic synthesis. While often represented by the simple monomeric formula Ph₂SnS, it predominantly exists as a stable cyclic trimer, 2,2,4,4,6,6-hexaphenylcyclotristannathiane, [(C₆H₅)₂SnS]₃. Understanding the synthesis and thorough characterization of this compound is crucial for its effective application and for ensuring reproducibility in experimental work.
Synthesis of Diphenylthioxostannane
The primary synthetic route to diphenylthioxostannane involves the reaction of a diorganotin dihalide, typically diphenyltin (B89523) dichloride, with a sulfide source. This reaction proceeds via a nucleophilic substitution at the tin center, displacing the chloride ions with a sulfide ion, which then trimerizes to form the stable six-membered ring structure.
Synthesis Pathway
The synthesis can be represented by the following reaction scheme:
Caption: General synthesis pathway for diphenylthioxostannane.
Experimental Protocol
This protocol is based on the general method for the synthesis of organotin chalcogenides.
Materials:
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Diphenyltin dichloride ((C₆H₅)₂SnCl₂)
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Lithium sulfide (Li₂S) or Sodium sulfide (Na₂S)
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Anhydrous solvent (e.g., benzene, toluene, or ethanol)
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Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive reagents.
Procedure:
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In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenyltin dichloride in the anhydrous solvent.
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In a separate flask, prepare a solution or suspension of the sulfide source (e.g., Li₂S) in the same anhydrous solvent.
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Slowly add the sulfide solution/suspension to the stirred solution of diphenyltin dichloride at room temperature.
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After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by TLC or other suitable methods is recommended).
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Upon completion, the precipitated salt (e.g., LiCl) is removed by filtration under an inert atmosphere.
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The solvent is removed from the filtrate under reduced pressure to yield the crude product.
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The crude diphenylthioxostannane can be purified by recrystallization from a suitable solvent system (e.g., hot methanol) to afford the crystalline trimer.
Characterization of Diphenylthioxostannane
A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following techniques are commonly employed for the characterization of diphenylthioxostannane.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₁₂H₁₀SSn (monomer), C₃₆H₃₀S₃Sn₃ (trimer) |
| Molecular Weight | 304.98 g/mol (monomer), 914.94 g/mol (trimer) |
| Appearance | White to off-white crystalline solid |
| IUPAC Name | diphenyl(sulfanylidene)tin |
| CAS Number | 20332-10-9 |
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of diphenylthioxostannane. Studies have shown that it crystallizes as a trimer, forming a six-membered Sn₃S₃ ring in a twisted boat conformation.[1][2]
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 12.214(2) Å |
| b | 21.787(5) Å |
| c | 13.591(3) Å |
| β | 94.70(1)° |
| V | 3605(2) ų |
| Z | 4 |
| Average Sn-S bond length | 2.399(5) Å |
| Average Sn-C bond length | 2.13(1) Å |
Data from the crystal structure of trimeric diphenyltin(IV) sulfide.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Multinuclear NMR spectroscopy is a powerful tool for characterizing the structure of diphenylthioxostannane in solution. The chemical shifts in ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are indicative of the chemical environment of the respective nuclei.
| Nucleus | Chemical Shift (δ) Range (ppm) | Description |
| ¹H | ~7.0 - 8.0 | Complex multiplets corresponding to the protons of the phenyl groups. |
| ¹³C | ~128 - 140 | Resonances corresponding to the different carbon atoms of the phenyl rings. |
| ¹¹⁹Sn | Varies | A single resonance in the ¹¹⁹Sn NMR spectrum is expected, confirming the equivalence of the tin atoms. |
Note: Specific chemical shift values can vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of the molecule, which can be used to identify characteristic functional groups and bonds.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~1480, ~1430 | Aromatic C=C ring stretch |
| ~1070 | In-plane C-H bending |
| ~730, ~690 | Out-of-plane C-H bending |
| ~450 | Sn-C stretch |
| ~370 | Sn-S stretch (asymmetric) |
| ~330 | Sn-S stretch (symmetric) |
Note: Peak positions are approximate and can vary.
Mass Spectrometry
Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern. For the trimeric form of diphenylthioxostannane, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be suitable to observe the parent ion of the trimer.
Characterization Workflow
The logical flow for the characterization of synthesized diphenylthioxostannane is outlined below.
Caption: Workflow for the characterization of diphenylthioxostannane.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of diphenylthioxostannane. The presented experimental protocol offers a reliable method for its preparation, while the comprehensive characterization data, including X-ray crystallography, NMR, and IR spectroscopy, will aid researchers in confirming the structure and purity of the synthesized compound. This information is vital for the effective and reproducible application of diphenylthioxostannane in research and development.
